2-Ethenyl-2-methyl-1,3-dithiane

Description

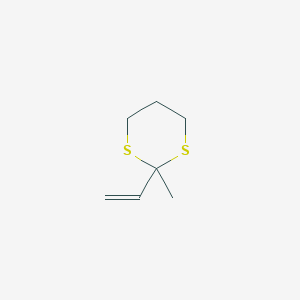

2-Ethenyl-2-methyl-1,3-dithiane is a six-membered 1,3-dithiane heterocycle substituted with a methyl and ethenyl group at the 2-position. The parent 1,3-dithiane (C₄H₈S₂) consists of a saturated ring with sulfur atoms at positions 1 and 3. Substitution at the 2-position introduces steric and electronic effects that modulate reactivity and conformational flexibility. The ethenyl group may confer unique reactivity, such as susceptibility to polymerization or electrophilic addition, distinguishing it from simpler alkyl-substituted dithianes.

Propriétés

Numéro CAS |

64087-39-4 |

|---|---|

Formule moléculaire |

C7H12S2 |

Poids moléculaire |

160.3 g/mol |

Nom IUPAC |

2-ethenyl-2-methyl-1,3-dithiane |

InChI |

InChI=1S/C7H12S2/c1-3-7(2)8-5-4-6-9-7/h3H,1,4-6H2,2H3 |

Clé InChI |

AOEMMZBMXHKRIM-UHFFFAOYSA-N |

SMILES canonique |

CC1(SCCCS1)C=C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethenyl-2-methyl-1,3-dithiane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-dithiane with an appropriate vinylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as n-butyllithium, to deprotonate the dithiane and generate the corresponding lithio derivative. This intermediate can then react with a vinyl halide or vinyl triflate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethenyl-2-methyl-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, vinyl halides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted dithianes depending on the electrophile used.

Applications De Recherche Scientifique

2-Ethenyl-2-methyl-1,3-dithiane has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-ethenyl-2-methyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The compound can undergo nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Features

2-Methyl-1,3-dithiane (C₅H₁₀S₂):

- A benchmark compound in dithiane chemistry, used as a model for studying nucleophilic addition and ring-opening reactions .

- X-ray studies of related derivatives (e.g., 2-triphenylsilyl-1,3-dithiane) reveal that substituents at C(2) reduce the endocyclic C(2) valence angle (e.g., 106.0° in 2-methyl-2-triphenylsilyl-1,3-dithiane vs. 115° in unsubstituted 1,3-dithiane) due to steric and electronic effects .

2-Benzoyl-1,3-dithiane (C₁₁H₁₂OS₂):

- Contains an electron-withdrawing benzoyl group, enhancing stability of the dithiane anion and enabling ketone formation upon hydrolysis. Melts at 87–88°C, higher than alkyl-substituted analogs due to increased polarity .

2-Hexylidene-1,3-dithiane (C₁₀H₁₈S₂):

- Features a hexylidene substituent, introducing alkene functionality for conjugate addition or cycloaddition reactions. Used in synthesizing alkyne building blocks .

2-Triphenylsilyl-1,3-dithiane (C₁₉H₂₀S₂Si):

- The bulky triphenylsilyl group induces significant ring distortion, with a C(2) valence angle contraction of 5.4° compared to methyl-substituted analogs. This highlights silicon’s electron-releasing character in alicyclic systems .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.